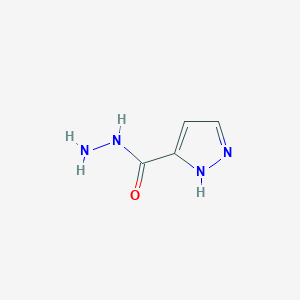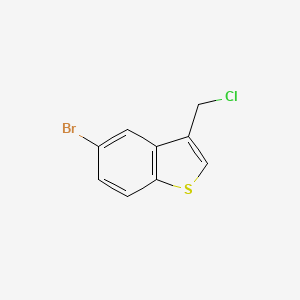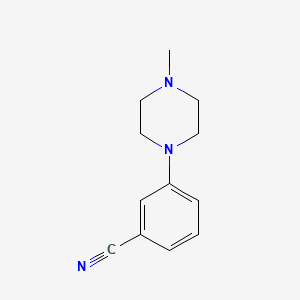
L-Proline, 1-(N-L-glutaminylglycyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-(N-L-glutaminylglycyl)- is a complex organic compound with the molecular formula C12H20N4O5 . It is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by its unique structure, which includes a five-membered ring, multiple amide groups, and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(N-L-glutaminylglycyl)- typically involves the coupling of L-Proline with N-L-glutaminylglycine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of L-Proline, 1-(N-L-glutaminylglycyl)- can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of protective groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), is essential to prevent unwanted side reactions during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(N-L-glutaminylglycyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
L-Proline, 1-(N-L-glutaminylglycyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: This compound is studied for its role in protein folding and stability.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: It is used in the production of various biotechnological products, including enzymes and antibodies.
Mechanism of Action
The mechanism of action of L-Proline, 1-(N-L-glutaminylglycyl)- involves its interaction with specific molecular targets and pathways. This compound can act as a substrate for enzymes involved in peptide synthesis and degradation. It may also influence protein-protein interactions and cellular signaling pathways by modulating the structure and function of target proteins .
Comparison with Similar Compounds
Similar Compounds
L-Proline: A simpler amino acid that serves as a precursor to L-Proline, 1-(N-L-glutaminylglycyl)-.
L-Glutamine: Another amino acid that is part of the structure of L-Proline, 1-(N-L-glutaminylglycyl)-.
Glycine: The simplest amino acid, which is also a component of the compound.
Uniqueness
L-Proline, 1-(N-L-glutaminylglycyl)- is unique due to its specific combination of amino acids and its complex structure. This uniqueness allows it to participate in specialized biochemical processes and makes it a valuable tool in scientific research .
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O5/c13-7(3-4-9(14)17)11(19)15-6-10(18)16-5-1-2-8(16)12(20)21/h7-8H,1-6,13H2,(H2,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSORZJXKUQFEKL-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428624 |
Source


|
| Record name | L-Proline, 1-(N-L-glutaminylglycyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64642-59-7 |
Source


|
| Record name | L-Proline, 1-(N-L-glutaminylglycyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
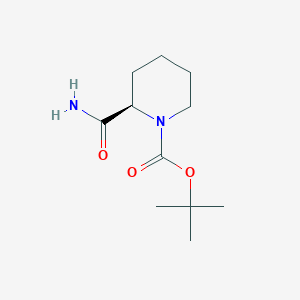
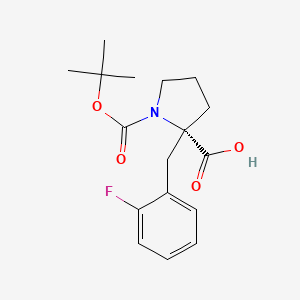
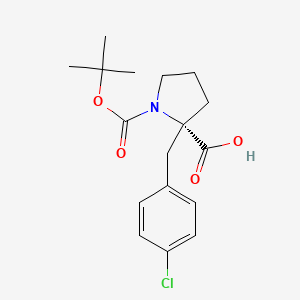
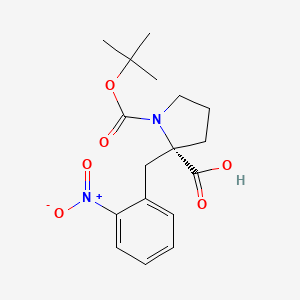
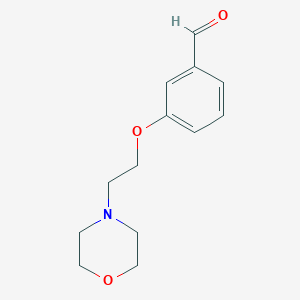
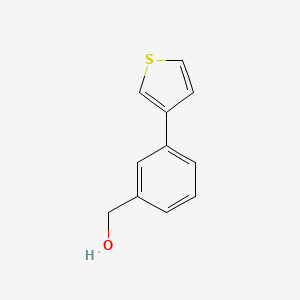

amine](/img/structure/B1336768.png)
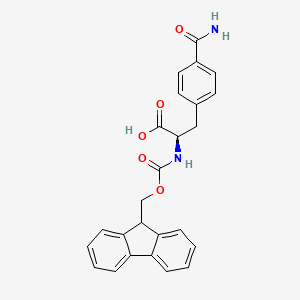
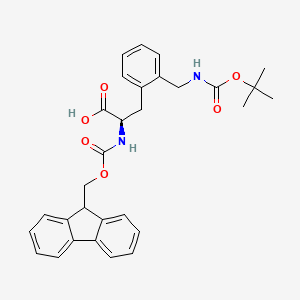
![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)
